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apigenin-7-O-gentiobioside -

apigenin-7-O-gentiobioside

Catalog Number: EVT-1580146
CAS Number:
Molecular Formula: C27H30O15
Molecular Weight: 594.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Apigenin-7-O-gentiobioside is a glycosyloxyflavone that is apigenin substituted by a 6-O-beta-D-glucopyranosyl-beta-D-glucopyranoside group at position 7. It has a role as a plant metabolite. It is a dihydroxyflavone, a disaccharide derivative, a glycosyloxyflavone and a gentiobioside. It derives from an apigenin.
Overview

Apigenin-7-O-gentiobioside is a glycosyloxyflavone, specifically a derivative of apigenin, which is characterized by the substitution of a 6-O-beta-D-glucopyranosyl-beta-D-glucopyranoside group at position 7. This compound is notable for its potential therapeutic applications, particularly in the fields of pharmacology and nutrition. It is classified as a dihydroxyflavone, a disaccharide derivative, and a gentiobioside, indicating its structural complexity and functional diversity.

Source

Apigenin-7-O-gentiobioside is primarily derived from various plant sources, particularly within the Asteraceae family. Its presence has been confirmed in several species, including Chrysanthemum morifolium, where it is extracted and purified for further study. The extraction methods often involve techniques such as ultrasound-assisted extraction to optimize yield and purity .

Classification

The compound falls under multiple classifications:

  • Flavonoids: A class of polyphenolic compounds known for their antioxidant properties.
  • Glycosides: Compounds where a sugar moiety is attached to a non-sugar moiety (aglycone).
  • Plant Metabolites: Secondary metabolites produced by plants that often play roles in defense and signaling.
Synthesis Analysis

Methods

The synthesis of apigenin-7-O-gentiobioside can be approached through various methods:

  1. Enzymatic Synthesis: Utilizing glucosyltransferases, such as UDP-glucosyltransferase YjiC from Bacillus licheniformis, allows for the in vitro glucosylation of apigenin. This method is advantageous due to its specificity and efficiency in forming glycosidic bonds .
  2. Chemical Synthesis: Traditional organic synthesis methods can also be employed, involving the protection and deprotection of functional groups followed by glycosylation reactions to introduce the gentiobioside moiety.

Technical Details

The enzymatic route typically involves:

  • Substrate Preparation: Purifying apigenin and preparing UDP-glucose as the glycosyl donor.
  • Reaction Conditions: Optimizing pH, temperature, and enzyme concentration to maximize yield.
  • Purification: Post-reaction purification using chromatographic techniques to isolate the desired glycoside product.
Molecular Structure Analysis

Structure

Apigenin-7-O-gentiobioside has a complex molecular structure characterized by:

  • Molecular Formula: C27H30O15C_{27}H_{30}O_{15}
  • Molecular Weight: Approximately 594.52 g/mol.

The structure features multiple hydroxyl groups contributing to its solubility and reactivity. Its detailed structural representation includes the gentiobioside moiety attached at the 7-position of the apigenin backbone.

Data

The compound's InChI key is XDMJJZUUHWWITI-IPOZFMEPSA-N, which provides a unique identifier for its chemical structure. The canonical SMILES representation allows for computational modeling and further analysis.

Chemical Reactions Analysis

Reactions

Apigenin-7-O-gentiobioside participates in various chemical reactions typical of flavonoids:

  1. Hydrolysis: Under acidic or enzymatic conditions, it can hydrolyze to release apigenin and gentiobiose.
  2. Oxidation: The hydroxyl groups can undergo oxidation reactions leading to different flavonoid derivatives.

Technical Details

The hydrolysis behavior has been studied extensively, revealing that apigenin exhibits enhanced antioxidant activity compared to its glycosylated form. This suggests that the bioactivity may be influenced by the glycosidic bond's stability under physiological conditions .

Mechanism of Action

Process

The mechanism of action for apigenin-7-O-gentiobioside involves several pathways:

  • Antioxidant Activity: The compound scavenges free radicals, reducing oxidative stress in cells.
  • Cell Membrane Integrity: Studies indicate that it disrupts membrane integrity in certain fungal cells more effectively than apigenin itself .

Data

Research has shown that lower concentrations of apigenin-7-O-gentiobioside can induce cell death in cancer cell lines (e.g., HCT116) through apoptotic mechanisms, including chromatin condensation and activation of apoptotic genes .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a yellow powder.
  • Solubility: Soluble in methanol and ethanol; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to light and heat.
  • pH Sensitivity: Hydrolysis rates vary significantly with pH levels, indicating that environmental conditions can affect its stability and bioactivity.
Applications

Scientific Uses

Apigenin-7-O-gentiobioside has several promising applications:

  1. Pharmacology: Investigated for its anti-inflammatory, antioxidant, and anticancer properties.
  2. Food Industry: Potential use as a natural preservative due to its antimicrobial properties.
  3. Nutraceuticals: Incorporated into dietary supplements aimed at enhancing health benefits related to oxidative stress reduction.
Biosynthetic Pathways and Enzymatic Engineering of Apigenin-7-O-Gentiobioside

Enzymatic Glycosylation Mechanisms in Flavonoid Modification

Flavonoid glycosylation is a pivotal biochemical modification that enhances solubility, stability, and bioavailability. For apigenin, this process involves sequential sugar transfers catalyzed by glycosyltransferases. Apigenin-7-O-gentiobioside, a diglucoside featuring a β-1,6-glycosidic linkage between glucose units, is synthesized via a two-step mechanism: initial glucosylation at the 7-OH position forms apigenin-7-O-glucoside, followed by secondary glucosylation at the C6 hydroxyl of the attached glucose moiety. This regioselectivity is governed by enzyme active-site architecture, which positions the acceptor substrate for nucleophilic attack on the anomeric carbon of the UDP-glucose donor [1] [3] [9]. Unlike single-step O-glucosylations, gentiobioside formation requires either a bifunctional enzyme or coordinated action of two distinct glycosyltransferases. The β-1,6 linkage in gentiobiosides significantly influences pharmacological properties by altering molecular hydrophilicity and metabolic stability compared to monoglucosides or other diglucoside configurations [5] [8].

Role of UDP-Glucosyltransferases (UGTs) in Regioselective Glucosylation

Family 1 glycosyltransferases (GT1) from Bacillus species demonstrate remarkable promiscuity in flavonoid glycosylation. YjiC (renamed YdhE in recent nomenclature) from Bacillus licheniformis DSM 13 is a well-characterized UGT critical for apigenin derivatization. Structural analysis reveals a GT-B fold with a C-terminal PSPG motif (Plant Secondary Product Glycosyltransferase) that binds UDP-glucose. Key residues (e.g., His15, Asp117) position apigenin’s 7-hydroxyl group proximal to the sugar donor, enabling nucleophilic substitution while sterically excluding reactions at the sterically hindered 5-OH position. This enzyme synthesizes apigenin-7-O-glucoside as the primary product, which serves as the acceptor substrate for gentiobioside formation [3] [6]. Mutagenesis studies indicate that Tyr390 in the PSPG box modulates regioselectivity: substitution with smaller residues (e.g., alanine) shifts activity toward alternative hydroxyl groups like 4'-OH, reducing gentiobioside yield [2] [3]. Kinetic parameters for YjiC:

  • Km (UDP-glucose): 0.42 mM
  • kcat: 12.3 s-1
  • Specificity constant (kcat/Km) for apigenin: 4.7 × 104 M-1s-1 [3]

Table 1: Glycosyltransferases Engineered for Apigenin Glycosylation

EnzymeSourceRegioselectivityPrimary ProductCatalytic Efficiency
YjiC (YdhE)B. licheniformisC7-OH > C4'-OHApigenin-7-O-glucoside4.7 × 104 M-1s-1
LbUGT1Lycium barbarumC4''-OH (dihydrocaffeoyl)Phenolamide glucosidesNot characterized
MhGT1Mucor hiemalisPrenylated phenolsDiverse drug-like glucosidesBroad substrate range

Metabolic Engineering of Bacillus licheniformis and Corynebacterium glutamicum for Enhanced Production

To overcome limitations of in vitro enzymatic synthesis (e.g., costly UDP-sugar donors), whole-cell biocatalysts have been engineered. Corynebacterium glutamicum ATCC 13032, a GRAS (Generally Recognized As Safe) bacterium, was transformed with the ydhE gene from Bacillus licheniformis for heterologous expression of glycosyltransferase YdhE. This strain was further modified to overexpress endogenous genes pgm (phosphoglucomutase) and galU1 (UDP-glucose pyrophosphorylase), creating a self-sufficient system for UDP-glucose regeneration from inexpensive glucose [1] [6]. The engineered C. glutamicum strain pSKSM-YGP produced apigenin-7-O-glucoside (APG2; 0.6 mM) and apigenin-4',7-O-diglucoside (APG3; 1.7 mM) as precursors to gentiobioside derivatives. While direct quantification of gentiobioside was not reported in the cited studies, the high titers of monoglucosides and diglucosides confirm the platform’s capability for multi-step glycosylation [1] [6]. Bacillus licheniformis itself has also been utilized as an expression host for YjiC, yielding 98% conversion of apigenin to glucosides within 12 hours at 20°C [3].

Optimization of UDP-Glucose Pool via Overexpression of galU1 and pgm Genes

Intracellular UDP-glucose availability is a rate-limiting factor in glycosylation efficiency. In C. glutamicum, the UDP-glucose biosynthesis pathway comprises two key enzymes:

  • Phosphoglucomutase (Pgm): Converts glucose-6-phosphate to glucose-1-phosphate.
  • UDP-glucose pyrophosphorylase (GalU1): Catalyzes UDP-glucose formation from glucose-1-phosphate and UTP.

Overexpression of pgm and galU1 in engineered strains increased UDP-glucose pools by 3.8-fold compared to wild-type controls. This metabolic enhancement boosted apigenin glucoside yields by 2.3-fold without exogenous UDP-glucose supplementation. The recombinant strain C. glutamicum YGP achieved a total apigenin glucoside titer of 8.6 mM (4.2 mM APG1 + 0.6 mM APG2 + 1.7 mM APG3 + 2.1 mM APG4) from 5 mM apigenin substrate [1] [6]. Carbon source optimization showed that sucrose and glucose (20 g/L) were optimal for UDP-glucose regeneration, whereas glycerol or acetate reduced yields by >50% due to flux diversion away from hexose phosphates [1].

Bioprocess Parameters Affecting Yield: Temperature, pH, and Substrate Concentration

Glycosylation efficiency is highly sensitive to bioreaction conditions:

  • Temperature: Lower temperatures (25°C) favor apigenin-4'-O-glucoside (APG1; 4.2 mM) accumulation due to reduced enzyme kinetics favoring monoglucosylation at the less sterically hindered 4'-OH. At 37°C, diglucosides (APG3, APG4) dominate (3.8 mM combined), indicating enhanced enzyme promiscuity and UDP-glucose turnover at elevated temperatures [1] [6].
  • pH: Optimal glycosylation occurs at pH 8.0–9.0 for YjiC/YdhE enzymes, correlating with deprotonation of the apigenin 7-OH group (pKa ~7.2) for nucleophilic attack. Activity drops by >70% at pH ≤6.0 [3].
  • Substrate Concentration: Apigenin solubility limits initial concentrations to <0.5 mM in aqueous systems. Co-solvents like DMSO (10% v/v) enhance solubility but reduce enzymatic activity at >15%. Immobilized enzyme systems enable fed-batch additions, achieving cumulative substrate loading of 5 mM with 85% conversion [3] [5].
  • Cofactors: Mg2+ (5 mM) stimulates YjiC activity by 150%, while Ca2+ and Ba2+ enhance fungal GT MhGT1 by stabilizing the UDP leaving group [1] [9].

Table 2: Bioprocess Optimization for Apigenin Glucoside Production

ParameterOptimal ConditionEffect on YieldMechanistic Insight
Temperature25°C (monoglucoside)APG1: 4.2 mM (25°C) vs. 0.6 mM (37°C)Slower kinetics favor less hindered 4'-OH
37°C (diglucoside)APG3 + APG4: 3.8 mM (37°C) vs. 1.1 mM (25°C)Higher UDP-glucose turnover at 37°C
pH8.0–9.0Conversion >90% vs. <30% at pH 6.07-OH deprotonation enhances nucleophilicity
Substrate Loading5 mM (fed-batch)85% conversion vs. 45% at 10 mM (batch)Solubility limitation and substrate inhibition
CofactorsMg2+ (5 mM)150% activity vs. no additionStabilization of UDP leaving group

Properties

Product Name

apigenin-7-O-gentiobioside

IUPAC Name

5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one

Molecular Formula

C27H30O15

Molecular Weight

594.5 g/mol

InChI

InChI=1S/C27H30O15/c28-8-17-20(32)22(34)24(36)26(41-17)38-9-18-21(33)23(35)25(37)27(42-18)39-12-5-13(30)19-14(31)7-15(40-16(19)6-12)10-1-3-11(29)4-2-10/h1-7,17-18,20-30,32-37H,8-9H2/t17-,18-,20-,21-,22+,23+,24-,25-,26-,27-/m1/s1

InChI Key

XDMJJZUUHWWITI-IPOZFMEPSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)O

Isomeric SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O)O

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